2-Cyano-2-methoxyiminoacetic acid

Isomer stability Thermodynamic properties Storage optimization

Environmental monitoring labs require isomerically pure, thermodynamically stable standards for accurate cymoxanil metabolite quantification. This Z-isomer (CAS 78325-17-4) eliminates the stability issues of the E-isomer, reducing requalification frequency. - Documented superior thermodynamic stability vs. E-isomer (CAS 57336-69-3) for consistent HPLC/LC-MS/MS calibration. - Defined environmental fate profile: soil occurrence fraction 0.181, water solubility 783 mg/L at 20°C. - Serves as key building block for cymoxanil synthesis and Botrytis cinerea resistance studies.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 78325-17-4
Cat. No. B1423417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-methoxyiminoacetic acid
CAS78325-17-4
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESCON=C(C#N)C(=O)O
InChIInChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)
InChIKeyLWZMFXQOIDFKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-2-methoxyiminoacetic Acid (CAS 78325-17-4) Procurement Guide: Cyano-Oxime Fungicide Intermediate and Metabolite


2-Cyano-2-methoxyiminoacetic acid (CAS 78325-17-4) is a cyano-oxime derivative with molecular formula C₄H₄N₂O₃ and molecular weight 128.09 g/mol [1]. This compound exists as E- and Z-geometrical isomers, with the E-isomer designated CAS 57336-69-3 and the Z-isomer as CAS 78325-17-4 . It serves as both a key synthetic intermediate in the production of the agricultural fungicide cymoxanil and as its primary soil metabolite [2]. The compound features a distinctive combination of cyano, methoxyimino, and carboxylic acid functionalities that confer specific reactivity and environmental fate properties [3].

Why 2-Cyano-2-methoxyiminoacetic Acid Cannot Be Replaced by Generic Cyanoacetic Acid Derivatives


Substituting 2-cyano-2-methoxyiminoacetic acid with simpler analogs such as cyanoacetic acid or ethyl cyanoacetate fails due to fundamental structural and functional differences that directly impact downstream applications. Cyanoacetic acid (CAS 372-09-8) lacks the methoxyimino group that is essential for forming the characteristic cyano-oxime pharmacophore required for fungicidal activity . Similarly, ethyl 2-cyano-2-(methoxyimino)acetate (CAS 57336-63-7) retains the methoxyimino moiety but exists as an ester rather than the free carboxylic acid, requiring additional hydrolysis steps that introduce processing complexity and potential yield loss . Furthermore, the Z-isomer (CAS 78325-17-4) differs from the E-isomer (CAS 57336-69-3) in thermodynamic stability, with the Z-configuration representing the more stable form under standard storage conditions . These distinctions carry material consequences for synthetic route design, impurity profile management, and environmental fate assessment, rendering simple in-class substitution scientifically unsound [1].

Quantitative Differentiation Evidence: 2-Cyano-2-methoxyiminoacetic Acid versus In-Class Comparators


Isomer-Specific Stability: Z-Isomer Demonstrates Superior Thermodynamic Stability Relative to E-Isomer

2-Cyano-2-methoxyiminoacetic acid exists as E- and Z-geometrical isomers with distinct stability profiles. The Z-isomer (CAS 78325-17-4) exhibits greater thermodynamic stability compared to the E-isomer (CAS 57336-69-3) . This stability differential affects storage behavior and long-term reliability as an analytical reference standard or synthetic intermediate. The E-isomer, while synthetically accessible, is characterized as 'less thermodynamically stable' than its Z-counterpart .

Isomer stability Thermodynamic properties Storage optimization

Metabolic Pathway Specificity: Unique Role as Primary Cymoxanil Soil Metabolite with Quantified Occurrence Fraction

2-Cyano-2-methoxyiminoacetic acid is the primary soil metabolite of the fungicide cymoxanil, with an estimated maximum occurrence fraction of 0.181 (18.1%) in soil [1][2]. This metabolic relationship is not shared by simpler analogs such as cyanoacetic acid or 2-hydroxyimino-2-cyanoacetamide, which are distinct metabolic products arising from different degradation pathways. In rat metabolism studies, 2-cyano-2-methoxyiminoacetic acid was identified as a major metabolite alongside 2-cyano-2-hydroxyiminoacetic acid and 1-ethylimidazolidine-2,4,5-trione [3].

Environmental fate Pesticide metabolism Soil metabolite

Solubility Profile: High Water Solubility Differentiates from Ester Analogs for Environmental Fate Studies

2-Cyano-2-methoxyiminoacetic acid exhibits a water solubility of 783 mg/L at 20°C and pH 7, classified as 'High' in the PPDB environmental fate database [1]. This solubility profile differs markedly from its ethyl ester analog, ethyl 2-cyano-2-(methoxyimino)acetate (CAS 57336-63-7), which as an ester demonstrates substantially lower aqueous solubility due to its increased lipophilicity (molecular weight 156.14 versus 128.09, and lack of free carboxylic acid) .

Aqueous solubility Environmental mobility Physicochemical properties

Synthetic Route Efficiency: Z-Isomer Accessibility Versus Cyanoacetic Acid Derivatives

The synthesis of 2-cyano-2-methoxyiminoacetic acid can be achieved through the reaction of cyanoacetamide with methoxyamine under mild conditions using sodium hydroxide as base . In contrast, the synthesis of the parent scaffold cyanoacetic acid (CAS 372-09-8) typically involves chloroacetic acid cyanide displacement or electrochemical methods with reported yields ranging from 25% to 60% depending on process conditions [1]. While direct yield comparison data for the target compound under identical conditions is not available in the accessible literature, the synthetic accessibility of the methoxyimino derivative via straightforward O-alkylation of hydroxyimino precursors represents a distinct synthetic entry point .

Synthesis yield Process optimization Intermediate procurement

Optimal Application Scenarios for 2-Cyano-2-methoxyiminoacetic Acid Based on Differential Evidence


Environmental Fate and Residue Analysis for Cymoxanil-Based Fungicides

Use 2-cyano-2-methoxyiminoacetic acid (CAS 78325-17-4) as the primary analytical reference standard for quantifying cymoxanil soil metabolites in environmental monitoring programs. The compound's estimated maximum occurrence fraction of 0.181 in soil and high water solubility of 783 mg/L at 20°C establish it as the required standard for accurate residue analysis and regulatory compliance testing [1].

Stability-Optimized Reference Standard Procurement

For laboratories requiring long-term analytical reference standards with minimal degradation, select the Z-isomer (CAS 78325-17-4) over the E-isomer (CAS 57336-69-3) based on its documented superior thermodynamic stability [1]. This selection reduces requalification frequency and ensures consistent calibration performance in HPLC and LC-MS/MS methods [2].

Cyano-Oxime Fungicide Intermediate Synthesis

Employ 2-cyano-2-methoxyiminoacetic acid as the key building block for synthesizing cymoxanil [1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea] and structurally related fungicidal cyano-oxime analogs. The compound provides the essential 2-cyano-2-(methoxyimino)acetyl pharmacophore required for activity against Peronosporales pathogens affecting vines, hops, and potatoes [1][2].

Metabolic Pathway Elucidation Studies

Utilize 2-cyano-2-methoxyiminoacetic acid as a characterized metabolite standard in studies investigating fungal metabolism of cyano-oxime fungicides. The compound has been identified as a key intermediate in Botrytis cinerea metabolic pathways, with its formation correlating with strain sensitivity to cymoxanil [1]. This application supports fungicide resistance mechanism research and new agrochemical development.

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